N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S/c20-19(21,22)16-8-5-14(6-9-16)18(24)12-23-27(25,26)17-10-7-13-3-1-2-4-15(13)11-17/h5-11,18,23-24H,1-4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVVOTNFNSLQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors.
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to changes in cellular function.
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, commonly referred to as T0901317, is a compound of significant interest due to its biological activity as a selective agonist for liver X receptors (LXRα and LXRβ). This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C17H12F9NO3S
- Molecular Weight : 481.3 g/mol
- IUPAC Name : this compound
T0901317 functions primarily as an agonist for LXRs, which are members of the nuclear receptor superfamily that regulate gene expression involved in lipid metabolism and inflammation. Activation of LXRs leads to:
- Increased Lipid Metabolism : Enhances the expression of genes involved in cholesterol efflux and fatty acid oxidation.
- Anti-inflammatory Effects : Modulates inflammatory responses by influencing macrophage polarization and cytokine production.
1. Lipid Metabolism
T0901317 has been shown to significantly influence lipid metabolism. Studies indicate that it promotes cholesterol efflux from macrophages and reduces lipid accumulation in cells. This activity is particularly relevant in the context of atherosclerosis and cardiovascular diseases.
2. Anti-inflammatory Properties
The compound exhibits notable anti-inflammatory effects. Research indicates that T0901317 can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types.
3. Cancer Research
Emerging research suggests that T0901317 may have potential anticancer properties. By activating LXRs, it can induce apoptosis in cancer cells and inhibit tumor growth.
| Study | Findings |
|---|---|
| T0901317 induced apoptosis in breast cancer cell lines via LXR-mediated pathways. | |
| In xenograft models, T0901317 treatment resulted in reduced tumor size and improved survival rates. |
Case Study 1: Atherosclerosis Model
In a study involving apolipoprotein E-deficient mice, T0901317 was administered to evaluate its effects on atherosclerosis progression. The results showed a significant reduction in plaque size and an increase in reverse cholesterol transport markers.
Case Study 2: Inflammatory Bowel Disease
A clinical trial investigated the effects of T0901317 on patients with inflammatory bowel disease (IBD). Participants receiving the compound exhibited decreased disease activity scores and improved quality of life metrics.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The target compound’s trifluoromethylphenyl-hydroxyethyl group distinguishes it from analogs with methoxy (6m), thiazolopyridine (), or pyrimidine () substituents. The CF₃ group enhances electronegativity and may improve membrane permeability .
- Hydroxyethyl vs. Carboxamide : Unlike the carboxamide in , the hydroxyethyl group in the target compound introduces a secondary alcohol, which could participate in hydrogen bonding with biological targets .
Molecular Weight and Lipophilicity :
- The target compound (MW 415.44) is heavier than 6m (343.05) but lighter than (437.58) and (440.52). Its tetralin core contributes to moderate lipophilicity, balancing solubility and cell permeability.
highlights challenges in developing β₃-adrenoceptor agonists due to species-specific receptor differences. The target compound’s trifluoromethyl group may enhance selectivity for human β₃-AR, addressing efficacy issues noted in earlier agonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
